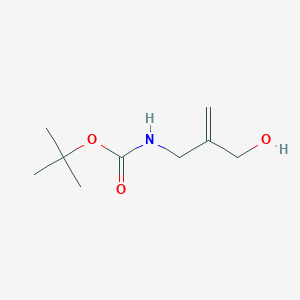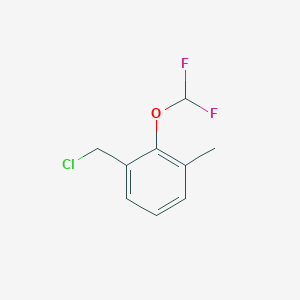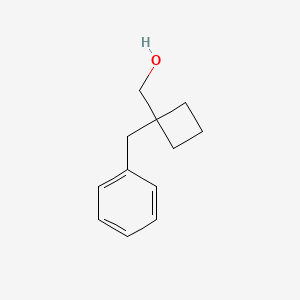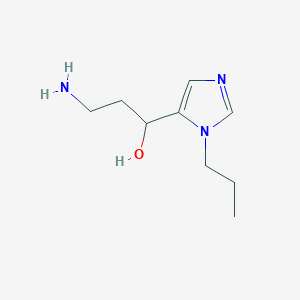
tert-Butyl (2-(hydroxymethyl)allyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-hydroxy-2-methylidenepropyl)carbamate: is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is a derivative of carbamic acid and features a tert-butyl group, a hydroxy group, and a methylidene group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-2-methylidenepropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate allylic alcohol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in tert-butyl N-(3-hydroxy-2-methylidenepropyl)carbamate can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates or related derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .
Biology:
- Serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-2-methylidenepropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The hydroxy and methylidene groups play crucial roles in these interactions, facilitating binding and reactivity .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: Shares the tert-butyl and carbamate groups but lacks the hydroxy and methylidene groups.
N-(2,3-dihydroxypropyl)carbamate: Contains similar functional groups but differs in the position and nature of the hydroxy groups.
Uniqueness:
- The presence of both hydroxy and methylidene groups in tert-butyl N-(3-hydroxy-2-methylidenepropyl)carbamate provides unique reactivity and versatility in chemical synthesis.
- Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)prop-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h11H,1,5-6H2,2-4H3,(H,10,12) |
InChI Key |
HDOXJDBPIUWHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)




![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)



![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)




